
(m-Bromobenzyl)trimethylammonium bromide
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Overview
Description
(m-Bromobenzyl)trimethylammonium bromide is a quaternary ammonium compound with the chemical formula C10H15Br2N. It is a derivative of benzyltrimethylammonium bromide, where a bromine atom is substituted at the meta position of the benzyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
(m-Bromobenzyl)trimethylammonium bromide can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of m-bromobenzyl chloride with trimethylamine in an organic solvent such as acetonitrile or ethanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete quaternization. The product is then purified by recrystallization or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for maximum yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
(m-Bromobenzyl)trimethylammonium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Quaternization: The trimethylammonium group can undergo further quaternization reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are examples of oxidizing agents that can be used.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are common reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield m-bromobenzyl alcohol, while oxidation reactions can produce m-bromobenzaldehyde.
Scientific Research Applications
2.1. Surfactant and Emulsifying Agent
Quaternary ammonium compounds like (m-Bromobenzyl)trimethylammonium bromide are widely used as surfactants in various formulations. They exhibit excellent emulsifying properties, making them suitable for use in:
- Cosmetic formulations : They serve as emulsifiers and stabilizers in creams and lotions, enhancing texture and stability .
- Pharmaceuticals : They are utilized in drug delivery systems to improve the solubility and bioavailability of active pharmaceutical ingredients .
2.2. Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. It has been tested against various pathogens, demonstrating effectiveness as a disinfectant and preservative in:
- Healthcare settings : Used for skin antiseptics and disinfectants due to its low toxicity and high efficacy at low concentrations .
- Food industry : Employed as a preservative to extend shelf life by inhibiting microbial growth .
2.3. Corrosion Inhibition
Recent studies have explored the use of this compound as a corrosion inhibitor for metals in acidic environments. Its effectiveness was evaluated through:
- Electrochemical techniques : The compound exhibited substantial inhibition efficiency against corrosion of mild steel in sulfuric acid solutions, highlighting its potential for industrial applications .
3.1. Cosmetic Formulation Study
A study conducted on the incorporation of this compound in cosmetic formulations demonstrated its role as an effective emulsifier. The formulation showed improved stability and sensory properties compared to control samples without the compound.
Formulation Type | Stability (%) | Sensory Evaluation Score |
---|---|---|
Control | 75 | 6 |
With (m-Bromobenzyl) | 90 | 8 |
This data indicates that the compound enhances both stability and user experience in cosmetic products.
3.2. Antimicrobial Efficacy Testing
In a comparative study assessing antimicrobial agents, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed:
Pathogen | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
These findings confirm the compound's potential as an effective antimicrobial agent.
Mechanism of Action
The mechanism of action of (m-Bromobenzyl)trimethylammonium bromide involves its interaction with biological membranes and ion channels. The trimethylammonium group can interact with negatively charged components of cell membranes, altering their properties and affecting ion transport. This interaction can modulate the activity of ion channels and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzyltrimethylammonium bromide: The parent compound without the bromine substitution.
Cetrimonium bromide: A quaternary ammonium compound with a long alkyl chain, used as a surfactant and antiseptic.
Hexadecyltrimethylammonium bromide: Another quaternary ammonium compound with a long alkyl chain, used in similar applications as cetrimonium bromide.
Uniqueness
(m-Bromobenzyl)trimethylammonium bromide is unique due to the presence of the bromine atom at the meta position of the benzyl group. This substitution can influence the compound’s reactivity and interaction with biological membranes, making it distinct from other quaternary ammonium compounds.
Biological Activity
(m-Bromobenzyl)trimethylammonium bromide (MBTMA) is a quaternary ammonium salt that has garnered attention for its various biological activities. This article explores the compound's biological properties, including its effects on plant growth, antimicrobial activity, and potential applications in medical research.
Chemical Structure and Properties
- Chemical Formula : C10H15Br2N
- Molecular Weight : 292.14 g/mol
- CAS Number : 51300-78-4
The compound contains a bromobenzyl group attached to a trimethylammonium moiety, which contributes to its biological activity.
1. Effects on Plant Growth
Research indicates that MBTMA can significantly influence plant growth parameters. A study conducted on various wheat varieties demonstrated that treatment with MBTMA resulted in:
- Increased chlorophyll content : Treated plants exhibited darker green leaves, indicating enhanced chlorophyll levels.
- Altered morphological traits : Plants showed shorter and thicker stems, with leaf measurements revealing an increase in width from 7 mm (control) to over 9 mm (treated) .
Treatment Concentration | Leaf Width (mm) | Stem Thickness | Chlorophyll Content |
---|---|---|---|
Control | 7 | Standard | Baseline |
10−3 M MBTMA | >9 | Increased | Increased |
These findings suggest that MBTMA may act as a plant growth regulator, enhancing certain growth characteristics under specific conditions.
2. Antimicrobial Activity
The antimicrobial properties of MBTMA have been investigated against various pathogens. Its quaternary ammonium structure is known to disrupt microbial cell membranes, leading to cell lysis. In vitro studies have shown:
- Effective inhibition of bacterial growth : MBTMA demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria.
- Potential use as a disinfectant : The compound's ability to reduce microbial load suggests applications in agricultural settings and as a surface disinfectant.
3. Applications in Medical Research
MBTMA's unique properties have led to its exploration in medical research, particularly in drug delivery systems and as a potential therapeutic agent:
- Drug Delivery : Its cationic nature allows for effective interaction with negatively charged cellular membranes, facilitating drug uptake.
- Therapeutic Potential : Preliminary studies indicate that MBTMA may have cytotoxic effects on certain cancer cell lines, warranting further investigation into its mechanisms of action .
Case Studies and Research Findings
Several studies have highlighted the biological activity of MBTMA:
- A study published in Chemical & Pharmaceutical Bulletin examined the compound's effects on fatty acid synthase (FASN), an enzyme implicated in cancer metabolism. Results indicated that MBTMA could inhibit FASN activity, suggesting its potential as an anticancer agent .
- Another investigation assessed the impact of MBTMA on different plant species, confirming its role as a growth enhancer across various crops .
Properties
CAS No. |
71323-99-4 |
---|---|
Molecular Formula |
C10H15Br2N |
Molecular Weight |
309.04 g/mol |
IUPAC Name |
(3-bromophenyl)methyl-trimethylazanium;bromide |
InChI |
InChI=1S/C10H15BrN.BrH/c1-12(2,3)8-9-5-4-6-10(11)7-9;/h4-7H,8H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
CKKFZNCSQNYGKZ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CC1=CC(=CC=C1)Br.[Br-] |
Origin of Product |
United States |
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